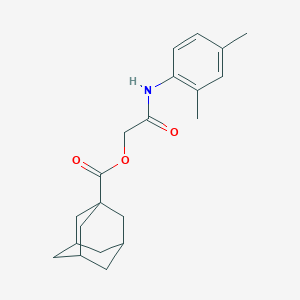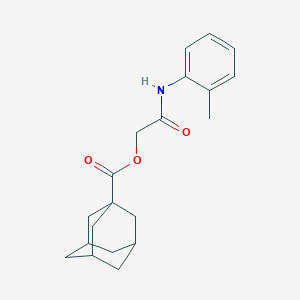![molecular formula C22H17N3O5S B305749 N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305749.png)
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide, also known as BZML, is a synthetic compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been shown to reduce inflammation and oxidative stress, which may contribute to its potential therapeutic benefits.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to better understand its mechanism of action, which may lead to the development of more effective treatments. Additionally, future research could explore the use of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the reaction of 3-(1,3-benzodioxol-5-yl)-2-oxopropanoic acid with 5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-thiazolidinedione in the presence of acetic anhydride and triethylamine. The resulting product is then treated with N-(2-chloroethyl)acetamide to yield N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has also been investigated for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
properties
Product Name |
N-(1,3-benzodioxol-5-yl)-2-{5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
Molecular Formula |
C22H17N3O5S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(5E)-5-[(1-methylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C22H17N3O5S/c1-24-10-13(15-4-2-3-5-16(15)24)8-19-21(27)25(22(28)31-19)11-20(26)23-14-6-7-17-18(9-14)30-12-29-17/h2-10H,11-12H2,1H3,(H,23,26)/b19-8+ |
InChI Key |
CEEURQRLTSOCDH-UFWORHAWSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)


![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)

![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)







